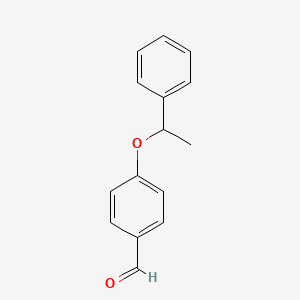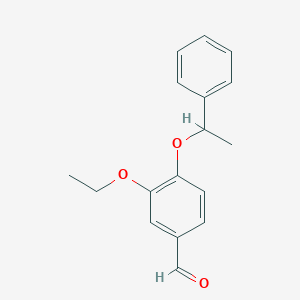
4-(1-phenylethoxy)benzaldehyde
Vue d'ensemble
Description
4-(1-phenylethoxy)benzaldehyde is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 226.099379685 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Aroma Chemical Studies and Formation Mechanisms
- Aroma Chemical Analysis : 4-(1-phenylethoxy)benzaldehyde is closely related to benzaldehyde, a compound known for its bitter almond aroma. Studies have shown that benzaldehyde can be formed thermally from phenylalanine and may contribute to the formation of off-aroma in certain contexts (Chu & Yaylayan, 2008).
- Mechanism of Benzaldehyde Formation : The formation mechanisms of benzaldehyde, which is structurally similar to this compound, have been studied. These include investigations into the oxidative cleavage of the carbon-carbon double bond of phenylacetaldehyde, a precursor in benzaldehyde formation (Chu & Yaylayan, 2008).
2. Photoreactions and Chemical Transformations
- Host-Guest Complex Photoreactions : Research has been conducted on the photolysis of benzil derivatives, which are structurally related to this compound. This includes the study of the effects of sodium ions on such photoreactions (Hirano, Kurumaya, & Tada, 1981).
- Synthesis of Epoxy-Amides : Benzaldehyde derivatives have been used in the synthesis of 2,3-epoxy-amides, demonstrating the compound's utility in organic synthesis (Fernández, Durante-Lanes, & López-Herrera, 1990).
3. Development of Fluorescent Probes
- Fluorescent Probe Development : Derivatives of benzaldehyde, akin to this compound, have been developed as fluorescent probes for applications such as detecting cysteine and homocysteine (Lin et al., 2008).
4. Polymer and Material Science Applications
- Polymer Synthesis : The synthesis of phenylene vinylene containing perfluorocyclobutyl (PFCB) aromatic ether polymers using derivatives of benzaldehyde demonstrates the relevance of such compounds in material science (Neilson, Budy, Ballato, & Smith, 2008).
- Bioproduction in Bioreactors : Benzaldehyde derivatives are used in bioreactors for the production of aromatic compounds with applications in the flavor industry (Craig & Daugulis, 2013).
5. Photocatalytic Conversion Studies
- Photocatalytic Conversion : Studies on the photocatalytic conversion of benzyl alcohol to benzaldehyde highlight the potential of this compound in catalytic processes (Lima et al., 2017).
Propriétés
IUPAC Name |
4-(1-phenylethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12(14-5-3-2-4-6-14)17-15-9-7-13(11-16)8-10-15/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMGNTKBNYFCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(5-bromo-2-furoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1H-benzimidazole](/img/structure/B4158034.png)
![1-[5-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-3-piperidin-1-ylpropan-1-one](/img/structure/B4158042.png)
![5-[5-(2-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B4158057.png)
![N-{3-[5-(2-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B4158063.png)

![3-iodo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4158081.png)
![3-Ethoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B4158085.png)
![4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4158090.png)
![4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4158103.png)

![4-[2-(2-Butan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B4158120.png)
![3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4158127.png)
![1-[3-(2-Butan-2-ylphenoxy)propyl]indole-3-carbaldehyde](/img/structure/B4158138.png)
![4-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde](/img/structure/B4158141.png)
